2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride
CAS No.: 1160264-75-4
Cat. No.: VC2667058
Molecular Formula: C18H14ClNO2
Molecular Weight: 311.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160264-75-4 |
|---|---|
| Molecular Formula | C18H14ClNO2 |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C18H14ClNO2/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3 |
| Standard InChI Key | HYHIOYVFORYNLR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a member of the quinoline class of heterocyclic compounds. Its structure features a quinoline core with a 4-ethoxyphenyl substituent at the 2-position and a carbonyl chloride functional group at the 4-position. This arrangement of functional groups contributes to its distinct chemical behavior and potential applications in various fields of chemistry.
The compound is characterized by several key identifiers and properties as detailed in Table 1:
Table 1: Chemical Identification and Physical Properties of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride
| Property | Value |
|---|---|
| CAS Number | 1160264-75-4 |
| Molecular Formula | C₁₈H₁₄ClNO₂ |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | 2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C18H14ClNO2/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3 |
| Standard InChIKey | HYHIOYVFORYNLR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |
| PubChem Compound ID | 46779235 |
The compound's structure consists of a bicyclic quinoline scaffold with a benzene ring fused to a pyridine ring. The ethoxyphenyl group at position 2 contributes to the compound's lipophilicity, while the carbonyl chloride functional group at position 4 confers high reactivity, particularly toward nucleophiles.
Chemical Properties and Reactivity
Chemical Reactivity
The reactivity of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is predominantly determined by the carbonyl chloride functional group, which is highly susceptible to nucleophilic attack. This functional group makes the compound an excellent acylating agent, capable of reacting with various nucleophiles to form new compounds.
Key reaction types include:
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Nucleophilic Acyl Substitution: The carbonyl chloride group readily undergoes reactions with:
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Hydrolysis: In the presence of water or under basic conditions, the acid chloride can hydrolyze to form the corresponding carboxylic acid.
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Reduction: Depending on the reducing agent employed, the carbonyl chloride can be reduced to various functional groups.
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Coupling Reactions: The compound can participate in various coupling reactions, including palladium-catalyzed transformations.
These reactions make 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride a valuable intermediate in organic synthesis, particularly for preparing more complex quinoline derivatives with potential biological activities.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride, each with unique properties and potential applications. Comparing these compounds provides insights into how structural modifications affect physical properties, chemical reactivity, and biological activities.
Table 2: Comparison of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride with Related Compounds
These structural variations significantly impact the compounds' properties and behaviors. For instance:
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Electronic Effects: Substituents like chloro groups alter the electronic distribution within the molecule, potentially affecting its reactivity and binding to biological targets.
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Lipophilicity: Changes in the alkoxy groups (ethoxy to methoxy or isobutoxy) influence the compound's hydrophobicity, which can affect membrane permeability and protein binding.
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Steric Effects: Bulkier substituents can introduce steric hindrance that may impact the compound's ability to interact with enzymes or receptors.
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Functional Group Interconversion: The transformation from an acid chloride to a hydrazide, as seen in 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide, dramatically changes the compound's reactivity profile and biological interactions .
Biological Activities and Applications
Medicinal Chemistry Applications
While specific research on 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride itself is limited in the available literature, related quinoline derivatives have demonstrated significant biological activities, suggesting potential applications for this compound:
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Anticancer Activity: Similar quinoline-4-carboxylic acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors with anticancer properties. These compounds can induce apoptosis in cancer cell lines through various mechanisms, including DNA intercalation and activation of p53 pathways .
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Antimicrobial Properties: Quinoline derivatives have historically demonstrated antibacterial, antifungal, and antiparasitic activities, suggesting potential applications in infectious disease research.
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Anti-inflammatory Effects: Some quinoline-based compounds exhibit anti-inflammatory properties through various mechanisms, including inhibition of inflammatory mediators.
Synthetic Utility
The compound's primary application lies in its utility as a synthetic intermediate for preparing more complex molecules:
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Prodrug Development: The reactive carbonyl chloride group allows for the attachment of various moieties to improve drug delivery properties.
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Structure-Activity Relationship Studies: The compound serves as a valuable building block for creating libraries of related compounds to study structure-activity relationships in drug discovery programs.
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Functional Materials: Quinoline derivatives have applications in materials science, including the development of organic electronics, fluorescent probes, and coordination complexes .
Current Research Trends and Future Perspectives
Research on quinoline derivatives continues to evolve, with several emerging trends that may shape future investigations involving 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride:
Advanced Synthetic Methodologies
Recent advances in synthetic chemistry, including flow chemistry, photocatalysis, and electrochemistry, offer new opportunities for developing more efficient and sustainable methods for synthesizing quinoline derivatives. These approaches could address challenges related to yield, selectivity, and environmental impact.
Targeted Drug Design
The growing understanding of disease mechanisms at the molecular level enables more targeted approaches to drug design. Quinoline derivatives like 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride could be tailored to interact with specific proteins or signaling pathways implicated in diseases such as cancer, inflammation, or infectious diseases.
Multifunctional Compounds
There is increasing interest in developing multifunctional compounds that can simultaneously target multiple disease pathways. The versatile structure of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride could be modified to incorporate additional pharmacophores, creating hybrid molecules with enhanced therapeutic potential.
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